Cas no 132257-11-5 (N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide)
N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide is a synthetic organic compound featuring a benzyl-protected phenolic structure, which enhances its stability and reactivity in selective chemical processes. The molecule's key advantages include its dual phenylmethoxy substituents, which improve solubility in organic solvents while maintaining controlled reactivity for targeted applications. Its well-defined aromatic framework makes it a valuable intermediate in pharmaceutical synthesis, particularly for compounds requiring selective ether cleavage or functionalization. The methoxy and phenylmethoxy groups provide steric and electronic modulation, facilitating precise structural modifications. This compound is suited for research applications where controlled derivatization of phenolic systems is critical.

132257-11-5 structure
Product name:N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide
N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide
- N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide
- NSC 131667
- AKOS004902115
- DB-298612
- NSC-131667
- 132257-11-5
- NSC131667
- N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide
-
- Inchi: InChI=1S/C31H31NO4/c1-34-30-20-25(14-17-29(30)36-23-27-10-6-3-7-11-27)18-19-32-31(33)21-24-12-15-28(16-13-24)35-22-26-8-4-2-5-9-26/h2-17,20H,18-19,21-23H2,1H3,(H,32,33)
- InChI Key: ZDSILQMWZTUJBB-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Computed Properties
- Exact Mass: 481.22530847g/mol
- Monoisotopic Mass: 481.22530847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 36
- Rotatable Bond Count: 12
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.8Ų
- XLogP3: 5.8
N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M265030-50mg |
N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide |
132257-11-5 | 50mg |
$ 201.00 | 2023-09-07 | ||
TRC | M265030-500mg |
N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide |
132257-11-5 | 500mg |
$ 1608.00 | 2023-09-07 |
N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide Related Literature
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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